molecular formula C13H11ClN2O B270703 N-(2-chlorobenzyl)nicotinamide

N-(2-chlorobenzyl)nicotinamide

Cat. No.: B270703
M. Wt: 246.69 g/mol
InChI Key: CMVTYGCKZFMKMN-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)nicotinamide is a nicotinamide derivative featuring a 2-chlorobenzyl substituent attached to the nitrogen atom of the nicotinamide core. This compound belongs to a class of molecules where structural modifications, such as halogenation and substitution patterns, significantly influence biological activity and physicochemical properties. For instance, 2-chlorobenzyl-substituted compounds are frequently explored for enzyme inhibition (e.g., butyrylcholinesterase) and antiviral activity .

Synthesis protocols for such compounds typically involve coupling reactions between 2-chlorobenzyl halides and amines or amides. describes a general method for preparing N-(2-chlorobenzyl) amines using nickel-catalyzed cross-coupling, which could be adapted for nicotinamide derivatives .

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H11ClN2O/c14-12-6-2-1-4-10(12)9-16-13(17)11-5-3-7-15-8-11/h1-8H,9H2,(H,16,17)

InChI Key

CMVTYGCKZFMKMN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CN=CC=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CN=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Butyrylcholinesterase (BChE) Inhibitors
  • N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6k) : IC₅₀ = 42.21 ± 0.25 µM .
  • N-(2-Bromoethyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6d) : IC₅₀ = 45.31 ± 0.17 µM .
  • Reference (Eserine) : IC₅₀ = 0.85 ± 0.0001 µM .

Key Insight : The 2-chlorobenzyl group in sulfonamides contributes to moderate BChE inhibition, but bromine substitutions or ethyl spacers slightly reduce potency compared to eserine.

Anti-HIV Nicotinamide Derivatives
  • N-(2-Chlorobenzyl)-2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamide (38): Exhibits dual inhibition of HIV-1 reverse transcriptase (RT).
Antituberculosis Activity
  • N-(2-Chlorobenzyl)formamide : Demonstrated activity in Mycobacterium tuberculosis via the microplate Alamar Blue assay, suggesting the 2-chlorobenzyl group enhances antimycobacterial properties .

Physicochemical and Structural Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target
N-(2-Chlorobenzyl)nicotinamide* C₁₃H₁₀ClN₂O 260.68 2-chlorobenzyl, nicotinamide Not specified
2-Chloro-N-(2,4-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide C₁₄H₈Cl₃F₃N₂O 383.58 2,4-dichlorobenzyl, trifluoromethyl Not specified
N-(2-Chlorobenzyl)formamide C₈H₇ClN₂O 182.61 2-chlorobenzyl, formamide Mycobacterium tuberculosis

Note: *Theoretical values for this compound are calculated based on its structure.

Key Trends :

  • Trifluoromethyl Groups : Enhance metabolic stability and electron-withdrawing effects, as seen in compound 38’s anti-HIV activity .

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